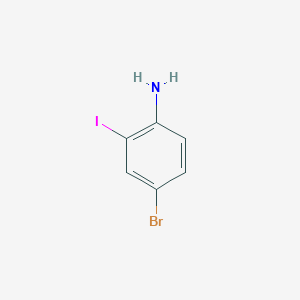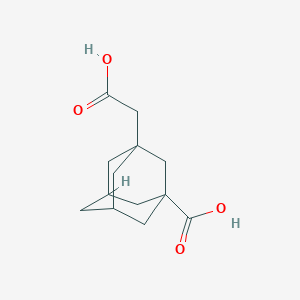
3-(Carboxymethyl)adamantane-1-carboxylic acid
Descripción general
Descripción
3-(Carboxymethyl)adamantane-1-carboxylic acid is a tribasic, carboxylic acid . It has a molecular weight of 238.28 . It is a white solid at room temperature .
Synthesis Analysis
3-(Carboxymethyl)adamantane-1-carboxylic acid was first synthesized by the reaction of a dibromide and formic acid .Molecular Structure Analysis
The IUPAC name for this compound is 3-(carboxymethyl)-1-adamantanecarboxylic acid . The InChI code is 1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.4±0.1 g/cm^3 . The boiling point is 438.7±18.0 °C at 760 mmHg . The vapor pressure is 0.0±2.3 mmHg at 25°C . The enthalpy of vaporization is 76.3±6.0 kJ/mol . The flash point is 233.2±17.7 °C .Aplicaciones Científicas De Investigación
Nanoparticle Stabilization
Adamantane derivatives, including “3-(Carboxymethyl)adamantane-1-carboxylic acid”, have been utilized as stabilizers in the synthesis of nanoparticles. They help in creating monodisperse, highly crystalline nanoparticles such as CoPt3 and porous platinum nanoparticles, which have significant applications in catalysis and materials science .
Optoelectronic Materials
These compounds serve as additives in polycondensation reactions to yield conjugated polymers. The resulting materials are explored for their potential use in optoelectronic devices due to their unique electronic properties .
Pharmaceutical Applications
Adamantane structures are incorporated into various drugs for clinical research. They are known for their effectiveness in treating neurological diseases, acting as antiviral agents, and combating type-2 diabetes .
Peptidomimetics Design
The carboxylic acids of the adamantane series, including our compound of interest, are promising building blocks for designing peptidomimetics. These are molecules that mimic the biological activity of peptides and have therapeutic potential .
Functional Nanostructures and Materials
Derivatives of adamantane carboxylic acids are used to design functional nanostructures and materials. These have wide-ranging applications, from electronics to biomedicine .
Biological Activity
Adamantane derivatives exhibit various biological actions. While specific activities for “3-(Carboxymethyl)adamantane-1-carboxylic acid” may not be detailed, its structural relatives show promise in biological applications which could extend to this compound .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mecanismo De Acción
Target of Action
It is known that this compound is a tribasic carboxylic acid , which suggests it may interact with various biological targets that have affinity for carboxylic acids.
Pharmacokinetics
Its physical properties such as melting point (23600 °C), boiling point (43870 °C), and molecular weight (23828 g/mol) suggest that it may have certain pharmacokinetic characteristics .
Propiedades
IUPAC Name |
3-(carboxymethyl)adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXJBYAQGPMUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404298 | |
| Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl)adamantane-1-carboxylic acid | |
CAS RN |
56531-58-9 | |
| Record name | 3-(carboxymethyl)adamantane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Carboxyadamantane-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



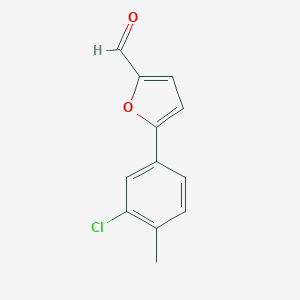
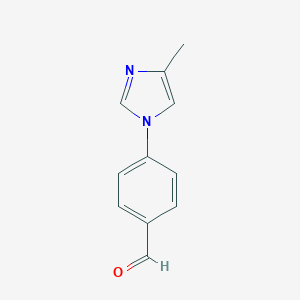
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
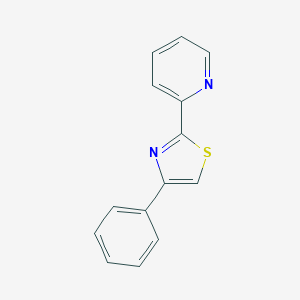
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

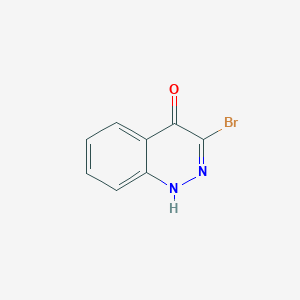
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)


